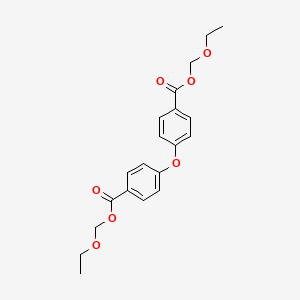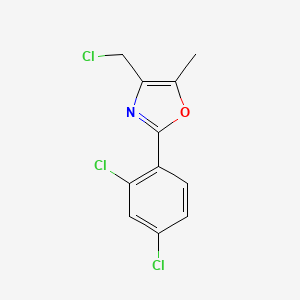![molecular formula C13H21NOS B14208704 Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- CAS No. 835654-28-9](/img/structure/B14208704.png)
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- is a chemical compound with the molecular formula C₁₃H₂₁NOS This compound features a morpholine ring substituted with an ethyl-thienyl-propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- typically involves the reaction of morpholine with 1-ethyl-1-(2-thienyl)propyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienyl group or the morpholine ring.
Substitution: The ethyl-thienyl-propyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can lead to modified thienyl or morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the ethyl-thienyl-propyl group.
Thiophene Derivatives: Compounds containing the thiophene ring, which share some chemical properties with Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-.
Ethyl-Substituted Morpholines: Compounds with similar ethyl substitutions but different functional groups.
Uniqueness
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Número CAS |
835654-28-9 |
|---|---|
Fórmula molecular |
C13H21NOS |
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
4-(3-thiophen-2-ylpentan-3-yl)morpholine |
InChI |
InChI=1S/C13H21NOS/c1-3-13(4-2,12-6-5-11-16-12)14-7-9-15-10-8-14/h5-6,11H,3-4,7-10H2,1-2H3 |
Clave InChI |
TVEAOMRVPPGQSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1=CC=CS1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



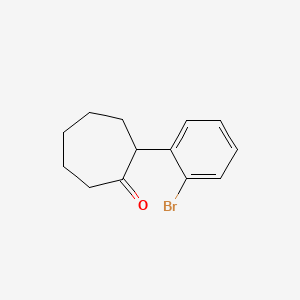
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
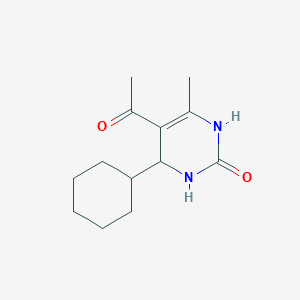
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
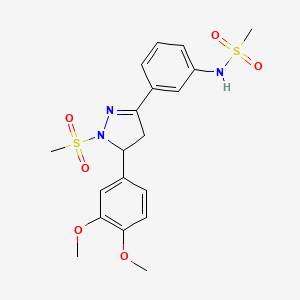
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
